molecular formula C27H30F3N3O3 B13395907 alpha-Amyloid precursor protein modulator

alpha-Amyloid precursor protein modulator

Cat. No.: B13395907
M. Wt: 501.5 g/mol
InChI Key: WOLVEMPZUIFSII-UHFFFAOYSA-N
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Description

Tetraphenylphosphonium bromide is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and applications. It is a quaternary phosphonium salt, characterized by the presence of four phenyl groups attached to a central phosphorus atom, with a bromide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with bromobenzene in the presence of a strong base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:

P(C6H5)3+C6H5BrP(C6H5)4Br\text{P(C}_6\text{H}_5\text{)}_3 + \text{C}_6\text{H}_5\text{Br} \rightarrow \text{P(C}_6\text{H}_5\text{)}_4\text{Br} P(C6​H5​)3​+C6​H5​Br→P(C6​H5​)4​Br

Industrial Production Methods

In industrial settings, tetraphenylphosphonium bromide is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Tetraphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tetraphenylphosphonium oxide.

    Reduction: It can be reduced to form triphenylphosphine and benzene.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products

    Oxidation: Tetraphenylphosphonium oxide.

    Reduction: Triphenylphosphine and benzene.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Tetraphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It is used in the study of mitochondrial function due to its ability to accumulate in mitochondria.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

Tetraphenylphosphonium bromide exerts its effects primarily through its ability to interact with cellular membranes. Its lipophilic nature allows it to accumulate in the mitochondria, where it can disrupt mitochondrial function. This disruption is often due to the alteration of the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells. The compound’s mechanism of action involves the regulation of reactive oxygen species and the modulation of various signaling pathways, including the tumor necrosis factor-alpha and vascular endothelial growth factor pathways .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A related compound with three phenyl groups attached to phosphorus.

    Tetraphenylphosphonium chloride: Similar to tetraphenylphosphonium bromide but with a chloride ion as the counterion.

    Tetraphenylphosphonium iodide: Similar to tetraphenylphosphonium bromide but with an iodide ion as the counterion.

Uniqueness

Tetraphenylphosphonium bromide is unique due to its specific counterion, which can influence its solubility and reactivity. The bromide ion provides a balance between reactivity and stability, making it suitable for various applications in research and industry. Its ability to selectively accumulate in mitochondria also sets it apart from other similar compounds, making it a valuable tool in biological and medical research.

Properties

IUPAC Name

N-[5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVEMPZUIFSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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